N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and linked via an acetamide bridge to a 1,3-dioxoisoindolin-2-yl moiety (Fig. 1). The 3-chlorophenyl substituent may enhance lipophilicity and influence bioactivity.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3S/c22-12-4-3-5-13(8-12)26-19(16-10-30-11-17(16)24-26)23-18(27)9-25-20(28)14-6-1-2-7-15(14)21(25)29/h1-8H,9-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGZKUXLLPXAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄ClN₃O₃S |
| Molecular Weight | 469.9 g/mol |
| CAS Number | 893937-47-8 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It can bind to and modulate receptors that are critical for cellular signaling.
- Antioxidant Activity : The thieno[3,4-c]pyrazole core provides antioxidant properties that protect cells from oxidative stress.
Antioxidant Activity
A study investigated the antioxidant properties of thieno[2,3-c]pyrazole derivatives against oxidative damage induced by 4-nonylphenol in Clarias gariepinus (African catfish). The results indicated that these compounds significantly reduced erythrocyte malformations compared to control groups exposed only to the toxin. The percentage of altered erythrocytes was notably lower in groups treated with thieno[2,3-c]pyrazole derivatives:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Thieno[2,3-c]pyrazole Compound | 12 ± 1.03 |
These findings suggest that the compound can act as an effective antioxidant in aquatic organisms exposed to environmental toxins .
Anti-inflammatory and Anticancer Properties
Thieno[3,4-c]pyrazole derivatives have been reported to exhibit anti-inflammatory and anticancer activities. Research indicates that these compounds can inhibit specific kinases involved in cancer progression. For instance, a series of thienopyrazoles demonstrated potent inhibitory effects on aurora kinases, which play a crucial role in cell division and are often overexpressed in cancers .
Case Studies
- Case Study on Antioxidant Effects : In a controlled experiment with Clarias gariepinus, the administration of this compound resulted in a significant decrease in oxidative stress markers compared to untreated groups.
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that thieno[3,4-c]pyrazole derivatives inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[3,4-c]pyrazole exhibit potent anticancer properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of Cell Cycle Progression : Compounds similar to N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have been shown to disrupt normal cell cycle phases, leading to apoptosis in cancer cells. For example, related thieno[3,4-c]pyrazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines at low micromolar concentrations (0.19 μM to 2.99 μM) .
- Kinase Inhibition : The compound targets key kinases involved in cancer cell survival and proliferation, such as p38 MAPK and Akt pathways . This inhibition can lead to reduced tumor growth and enhanced apoptosis.
Anti-inflammatory Activity
Thieno[3,4-c]pyrazole derivatives are also being explored for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that these compounds can significantly lower levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro . This suggests a potential application in treating inflammatory diseases.
- Mechanistic Insights : The anti-inflammatory action is thought to involve modulation of the NF-kB pathway and reduction of reactive oxygen species (ROS), which play crucial roles in inflammation .
Study 1: Cytotoxic Effects on Cancer Cells
A high-throughput screening study evaluated various thieno[3,4-c]pyrazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain compounds exhibited potent activity against breast and colon cancer cells, with IC50 values in the low micromolar range .
Study 2: Mechanistic Insights into Anti-inflammatory Action
Research focused on the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives revealed their ability to inhibit NF-kB activation in macrophages. This study provided evidence that these compounds could serve as therapeutic agents for chronic inflammatory conditions .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituents
A comparative analysis of the target compound with related derivatives is summarized in Table 1 .
Table 1. Structural and Functional Comparison with Analogues
Key Observations:
- Thienopyrazole vs. Thiazole/Phthalimide Cores: The thienopyrazole core in the target compound offers a unique electronic environment compared to thiazole or phthalimide derivatives. This may influence binding affinity in biological systems or thermal stability in polymers.
Analytical Techniques:
- NMR Spectroscopy : For the target compound, regions analogous to "A" and "B" in (e.g., protons near the dioxoisoindolin group) may exhibit distinct chemical shifts compared to simpler acetamides, reflecting electronic effects of the fused isoindole system.
- Crystallography : The target compound’s crystal structure, if resolved using SHELXL , would likely show hydrogen-bonding patterns distinct from the R₂²(8) motif observed in thiazole acetamides .
Bioactivity and Functional Implications
- Antimicrobial Potential: The thiazole acetamides in exhibit structural similarity to benzylpenicillin, suggesting the target compound’s acetamide bridge and chlorophenyl group may also support antimicrobial activity.
- Polymer Chemistry: The dioxoisoindolin group in the target compound parallels phthalimide derivatives used in polyimide synthesis , though its thienopyrazole core may limit thermal stability compared to purely aromatic systems.
- Ligand Chemistry: Acetamides are known for metal-coordination capabilities ; the target compound’s dioxoisoindolin moiety could introduce additional binding sites for transition metals.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
Methodological Answer: A typical synthesis involves coupling a thienopyrazole intermediate with a 1,3-dioxoisoindoline derivative. For example, amide bond formation can be achieved using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, followed by purification via recrystallization from methanol/acetone mixtures (1:1 v/v) . Purity optimization requires monitoring reaction progress via TLC or HPLC, followed by column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity using melting point analysis and NMR spectroscopy (≥95% purity recommended for crystallography) .
Q. How can the crystal structure of this compound be determined, and which software tools are essential?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., methanol/acetone) are mounted on a diffractometer. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use SHELX (SHELXD for solution, SHELXL for refinement) for structure determination. Hydrogen atoms are placed geometrically and refined using a riding model. Validate the structure with CIF-checking tools and PLATON for symmetry and intermolecular interactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent connectivity and assess conformational dynamics.
- FTIR : Identify carbonyl stretches (C=O, ~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can hydrogen-bonding networks and supramolecular packing be analyzed in the crystal lattice?
Methodological Answer: Use Graph Set Analysis (Etter’s formalism) to classify hydrogen bonds (e.g., R₂²(8) motifs for dimeric interactions). Calculate intermolecular distances and angles using Mercury or PLATON . For π-π stacking, measure centroid distances (3.5–4.0 Å) and dihedral angles between aromatic rings. Validate packing motifs against Cambridge Structural Database entries for analogous acetamide derivatives .
Q. What computational methods are suitable for studying electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute molecular electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic sites.
- HOMO-LUMO Analysis : Predict charge-transfer behavior and reactivity using Gaussian or ORCA. Correlate band gaps with experimental UV-Vis spectra .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study conformational stability .
Q. How should researchers resolve contradictions between experimental and computational data?
Methodological Answer:
- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects.
- Thermal Ellipsoid Analysis : Use ORTEP to assess anisotropic displacement; high displacement may suggest dynamic disorder not captured in static computations.
- Experimental Repetition : Re-run syntheses under varied conditions (e.g., solvent polarity, temperature) to confirm reproducibility .
Q. What strategies are recommended for designing derivatives with enhanced bioactivity?
Methodological Answer:
- SAR Studies : Modify the 3-chlorophenyl or dioxoisoindolinyl groups. Introduce electron-withdrawing substituents (e.g., -NO₂, -CF₃) to enhance electrophilicity.
- Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases). Prioritize compounds with ΔG < -8 kcal/mol.
- ADMET Prediction : Employ SwissADME to optimize logP (<5) and rule out Pan-Assay Interference Compounds (PAINS) .
Methodological Considerations
Q. How can statistical experimental design improve synthetic efficiency?
Methodological Answer: Apply Design of Experiments (DoE) using software like Minitab or JMP. For a 3-factor system (e.g., temperature, solvent ratio, catalyst loading), a Central Composite Design reduces trials while identifying optimal conditions. Analyze response surfaces to maximize yield and minimize byproducts .
Q. What are best practices for handling anisotropic displacement in crystallography?
Methodological Answer: Refine anisotropic displacement parameters (ADPs) for non-H atoms using SHELXL. Apply ISOR or DELU restraints to prevent over-parameterization. Validate ADPs using RIGU checks in PLATON. For severe disorder, consider twinning refinement or alternative space groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
